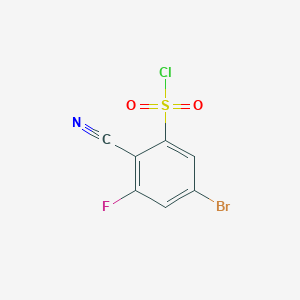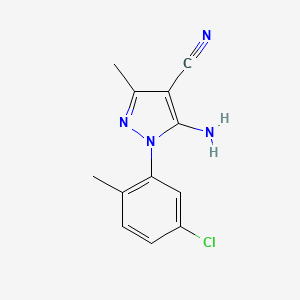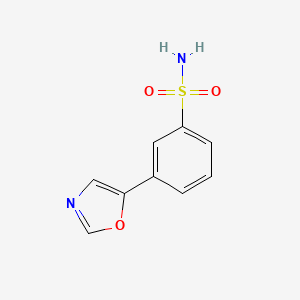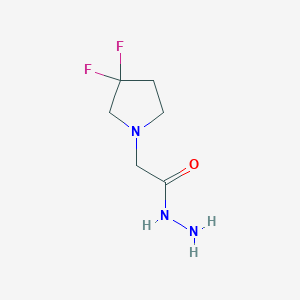
5-ブロモ-2-シアノ-3-フルオロベンゼンスルホニルクロリド
概要
説明
5-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C7H2BrClFNO2S . It is used in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride consists of a benzene ring substituted with bromo, cyano, fluoro, and sulfonyl chloride groups .科学的研究の応用
フッ素化ピリジンの合成
フッ素化ピリジンは、その独特の物理的、化学的、および生物学的特性により、大きな関心を集めている化合物です。 フッ素原子は強力な電子吸引基であり、その存在によりこれらの化合物は、塩素化および臭素化された類似体と比較して、塩基性と反応性が低下します 。 5-ブロモ-2-シアノ-3-フルオロベンゼンスルホニルクロリドは、新しい医薬品や農薬の開発において重要な役割を果たすフルオロピリジンの合成に使用することができます。 これらの化合物は、構造中にフッ素原子が導入されると、物理的、生物学的、および環境的特性が向上することがわかっています .
放射線生物学およびイメージング剤
放射線生物学では、18F-置換ピリジンの合成は、イメージング剤としての潜在的な用途のために特に興味深いものです。これらの剤は、癌やその他の生物学的用途における局所放射線療法に使用することができます。 5-ブロモ-2-シアノ-3-フルオロベンゼンスルホニルクロリドは、これらの18F-置換ピリジンの合成における前駆体として役立ち、高度な医療イメージング技術用の化合物を生成するための経路を提供します .
農産物の開発
リード構造へのフッ素原子の導入は、強化された特性を持つ新しい農産物を探す際に一般的な改変です。 5-ブロモ-2-シアノ-3-フルオロベンゼンスルホニルクロリドは、市販の農業活性成分に広く見られるフッ素含有芳香族化合物の合成に使用できます。 これらの改変により、物理的、生物学的、および環境的特性が向上した化合物が得られる場合があります .
製薬業界
医療治療で使用されるすべての医薬品の約10%は、フッ素原子を含んでいます。 製薬業界における5-ブロモ-2-シアノ-3-フルオロベンゼンスルホニルクロリドの使用は、新しいフッ素化医薬品候補の発見と開発に貢献する可能性があります。 フッ素原子によって付与される独特の特性は、これらの化合物を治療用途において非常に価値のあるものにします .
高度なフッ素化技術
この化合物は、フッ素化技術の進歩に貢献する可能性があります。 フッ素化合成ブロックと効果的なフッ素化試薬の入手可能性が高まるにつれて、5-ブロモ-2-シアノ-3-フルオロベンゼンスルホニルクロリドは、さまざまなフッ素化化学物質の合成における重要な成分となりえます。 この進歩は、フッ素化学の分野における新化合物の急速な開発にとって非常に重要です .
ヘテロ環の合成
ヘテロ環状化合物は、医薬品化学の基盤であり、フッ素原子の導入は、その薬理学的プロファイルを大幅に変更する可能性があります。 5-ブロモ-2-シアノ-3-フルオロベンゼンスルホニルクロリドは、さまざまなヘテロ環の合成に使用でき、新しい生物学的活性を持つ化合物の生成につながる可能性があります .
Safety and Hazards
作用機序
Target of Action
Sulfonyl chloride compounds are generally used as intermediates in organic synthesis due to their reactivity .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the reactivity and stability of this compound . For instance, sulfonyl chlorides are typically stored under inert atmosphere at low temperatures to maintain their stability .
生化学分析
Biochemical Properties
5-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride plays a crucial role in biochemical reactions due to its reactive sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes such as proteases and kinases, where it can act as an inhibitor by covalently modifying the active site. Additionally, 5-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride can react with amino acid residues like lysine and cysteine, leading to the formation of stable sulfonamide and thioether linkages, respectively .
Cellular Effects
5-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride has been shown to affect various types of cells and cellular processes. It can influence cell function by modifying key proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of kinases, leading to altered phosphorylation states of downstream signaling proteins. This can result in changes in gene expression and metabolic flux, ultimately affecting cellular homeostasis .
Molecular Mechanism
The molecular mechanism of 5-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride involves its ability to form covalent bonds with target biomolecules. The sulfonyl chloride group reacts with nucleophilic sites on enzymes and proteins, leading to the formation of stable covalent adducts. This can result in enzyme inhibition or activation, depending on the specific target and the nature of the modification. Additionally, the compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but it can degrade over time when exposed to moisture or high temperatures. Long-term studies have shown that the compound can have persistent effects on cellular function, with some modifications remaining stable for extended periods .
Dosage Effects in Animal Models
The effects of 5-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride vary with different dosages in animal models. At low doses, the compound can selectively modify target proteins without causing significant toxicity. At higher doses, it can lead to adverse effects such as cytotoxicity and organ damage. Threshold effects have been observed, where a certain dosage is required to achieve a measurable biological effect .
Metabolic Pathways
5-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can inhibit or activate specific enzymes, leading to changes in metabolic flux and metabolite levels. For example, it can inhibit key enzymes in glycolysis or the citric acid cycle, resulting in altered energy production and metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 5-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, it can localize to specific compartments or organelles, depending on its interactions with intracellular binding proteins .
Subcellular Localization
The subcellular localization of 5-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the nucleus by interacting with nuclear transport proteins or to the mitochondria by binding to mitochondrial targeting sequences .
特性
IUPAC Name |
5-bromo-2-cyano-3-fluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClFNO2S/c8-4-1-6(10)5(3-11)7(2-4)14(9,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOHVHCTOUQDJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C#N)S(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-Hydroxyethyl)amino]-1-pyridin-3-ylethanol](/img/structure/B1413715.png)
![6-Chloro-7-methylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1413717.png)
![(7R,9R)-9-(Benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B1413718.png)
![Methyl 2-[2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1413720.png)
![methyl 1-[4-(acetylamino)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B1413721.png)

![5-Methyl-3-[4-(1,3-oxazol-5-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B1413725.png)






